![molecular formula C8H9NO2S B2548336 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid CAS No. 1016703-94-8](/img/structure/B2548336.png)
2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid
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Overview
Description
“2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.23 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Research : 2-(2-Cyclopropyl-1,3-thiazol-4-yl)acetic acid has been investigated as an AMPK activator. In a study using diabetic rats fed a high sucrose diet, this compound enhanced glucose utilization, improved lipid profiles, and reduced body weight .
- Mechanism : Thiazole derivatives have shown promise as anticancer agents. They can interact with DNA and inhibit topoisomerase II, leading to cell death .
Metabolic Regulation and AMPK Activation
Anticancer Potential
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The specific biochemical pathways affected by 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
The molecular and cellular effects of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Environmental factors such as temperature, ph, and presence of other substances can potentially influence the action and stability of thiazole derivatives .
properties
IUPAC Name |
2-(2-cyclopropyl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZNAHGWNRZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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